N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Description
N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound featuring a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) core substituted with an oxolane (tetrahydrofuran) group at the 4-position and a 3-chlorophenyl carboxamide moiety at the 1-position. This structure combines aromatic, heterocyclic, and carboxamide functionalities, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. The oxolane group may enhance solubility and metabolic stability compared to bulkier substituents, while the 3-chlorophenyl group could influence lipophilicity and target binding affinity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-3-1-4-14(11-13)18-16(21)20-7-2-6-19(8-9-20)15-5-10-22-12-15/h1,3-4,11,15H,2,5-10,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWVOLSDHAEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC(=CC=C2)Cl)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the diazepane ring. One common method involves the reaction of 3-chlorophenylamine with oxirane to form an intermediate, which is then reacted with a diazepane derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial production may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical properties.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide with structurally or functionally related compounds:
Key Observations:
Pyrazole () and quinazoline () cores are associated with kinase inhibition or sodium channel modulation, whereas diazepanes may target GPCRs like CB2 .
Substituent Effects: The 3-chlorophenyl group in the target compound is also present in lapatinib (3-chloro-4-fluorophenyl) and the pyrazole derivative (3-chlorophenylsulfanyl). Chlorine atoms typically enhance lipophilicity and metabolic stability . Oxolan-3-yl (tetrahydrofuran) in the target compound likely improves solubility compared to bulkier groups like cyclopentylpropanoyl or 4-butylphenyl in ’s analogue.
Synthesis Strategies: Diazepane carboxamides often employ urea coupling (e.g., triphosgene-mediated isocyanate generation in ) , whereas quinazolines require complex aryl ether formations () . The cyclopropane derivative () highlights diastereoselective phenol coupling, a method distinct from diazepane synthesis .
Therapeutic Potential: While lapatinib and vandetanib () are clinically validated antitumor agents targeting tyrosine kinases, diazepane carboxamides (e.g., ) are exploratory CB2 agonists, suggesting divergent therapeutic applications .
Biological Activity
N-(3-chlorophenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of carboxamides and is characterized by its diazepane core, which is known for its diverse biological activities. The presence of the oxolan ring and the 3-chlorophenyl substituent contributes to its unique pharmacological profile. The molecular formula is C16H21ClN2O2.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Diazepane Ring : The initial step includes the formation of the diazepane structure through cyclization reactions.
- Introduction of Oxolan Group : The oxolan ring is incorporated via nucleophilic substitution reactions.
- Chlorination : The introduction of the 3-chlorophenyl group can be achieved through electrophilic aromatic substitution.
These synthetic routes are essential for producing high yields and ensuring the purity of the compound for subsequent biological testing.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown significant inhibitory effects on cancer cell lines. For example, related diazepane derivatives have demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to standard chemotherapeutics like Doxorubicin .
- Neurological Effects : Given the structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems, possibly exhibiting anxiolytic or antidepressant properties. Research into related diazepane derivatives has highlighted their effects on GABA receptors, which are crucial in modulating neuronal excitability.
Research Findings and Case Studies
A review of literature reveals several case studies that provide insight into the biological activity of similar compounds:
These findings indicate that modifications in the diazepane structure can significantly alter biological activity, suggesting that this compound may possess unique therapeutic properties worthy of further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
